![molecular formula C10H6FNO2 B6416436 6-Fluoroisoquinoline-5-carboxylic acid CAS No. 1260835-91-3](/img/structure/B6416436.png)
6-Fluoroisoquinoline-5-carboxylic acid
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Overview
Description
6-Fluoroisoquinoline-5-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as fluoroquinolones . It is characterized by the presence of a carboxyl functional group (-COOH), which is a combination of a carbonyl group (-C=O) and a hydroxyl group (-OH) bonded to the same carbon atom .
Synthesis Analysis
The synthesis of fluoroquinolones, including 6-Fluoroisoquinoline-5-carboxylic acid, involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into different positions or by means of annelation . The synthesis of 2-phenylsubstituted fluoroquinolones has been developed, and 6-fluoro-quinolon-2-carboxylic acids have been obtained by cyclization of the corresponding 2-aminosubstituted 3-pentafluorobenzoyl acrylic acids .Molecular Structure Analysis
The molecular structure of 6-Fluoroisoquinoline-5-carboxylic acid is represented by the InChI code1S/C10H6FNO2/c11-7-3-6-5-12-2-1-8 (6)9 (4-7)10 (13)14/h1-5H, (H,13,14)
. This indicates that the compound consists of 10 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . Chemical Reactions Analysis
Carboxylic acids, such as 6-Fluoroisoquinoline-5-carboxylic acid, react with bases to form ionic salts . They can also be reduced to produce alcohols through the process of hydrogenation .Scientific Research Applications
Pharmaceutical Applications
Fluorinated isoquinolines, including 6-Fluoroisoquinoline-5-carboxylic acid, have attracted widespread attention as important components of pharmaceuticals . They exhibit unique characteristics such as biological activities and light-emitting properties . For example, some isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .
Organic Synthesis
In the field of organic synthesis, carboxylic acids like 6-Fluoroisoquinoline-5-carboxylic acid are used for obtaining small molecules and macromolecules . They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
Nanotechnology
Carboxylic acids are used in nanotechnology for the modification of surfaces of metallic nanoparticles and nanostructures such as carbon nanotubes and graphene . This helps to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Polymers
In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc . They are used in the synthesis of synthetic or natural polymers .
Material Sciences
Isoquinolines are essential in material sciences because they exhibit useful physical properties . Fluorinated isoquinolines, in particular, have unique light-emitting properties .
Bioactivity
Fluorinated isoquinolines exhibit unique bioactivities . The electrostatic and steric effects that result from the introduction of fluorine atoms often cause these unique bioactivities .
Mechanism of Action
properties
IUPAC Name |
6-fluoroisoquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-2-1-6-5-12-4-3-7(6)9(8)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMXKGQNRDECEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroisoquinoline-5-carboxylic acid |
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